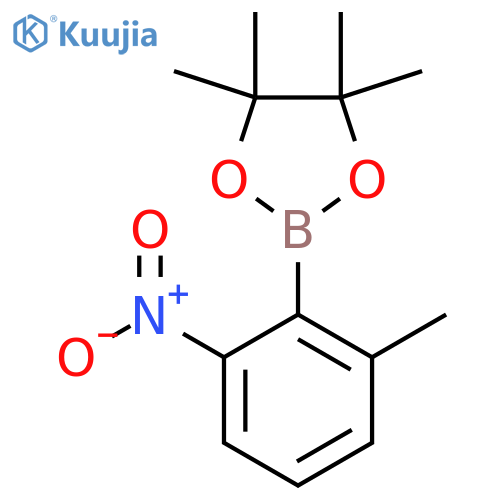Cas no 2361310-64-5 (4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane)

2361310-64-5 structure
商品名:4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
CAS番号:2361310-64-5
MF:C13H18BNO4
メガワット:263.097323894501
CID:5464104
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE
- AT29343
- Z2044750808
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-
- 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane
-
- インチ: 1S/C13H18BNO4/c1-9-7-6-8-10(15(16)17)11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
- InChIKey: OXZJHPKPCLIZTQ-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C(=CC=CC=2C)[N+](=O)[O-])OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 263.1328882 g/mol
- どういたいしつりょう: 263.1328882 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 263.10
- トポロジー分子極性表面積: 64.3
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7394133-0.5g |
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95.0% | 0.5g |
$835.0 | 2025-03-11 | |
| Enamine | EN300-7394133-0.1g |
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95.0% | 0.1g |
$372.0 | 2025-03-11 | |
| Enamine | EN300-7394133-1.0g |
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95.0% | 1.0g |
$1070.0 | 2025-03-11 | |
| Aaron | AR023P09-100mg |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95% | 100mg |
$537.00 | 2025-02-14 | |
| Aaron | AR023P09-250mg |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95% | 250mg |
$754.00 | 2025-02-14 | |
| Aaron | AR023P09-2.5g |
4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE |
2361310-64-5 | 95% | 2.5g |
$2913.00 | 2023-12-15 | |
| Aaron | AR023P09-1g |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95% | 1g |
$1497.00 | 2025-02-14 | |
| Aaron | AR023P09-10g |
4,4,5,5-TETRAMETHYL-2-(2-METHYL-6-NITROPHENYL)-1,3,2-DIOXABOROLANE |
2361310-64-5 | 95% | 10g |
$6359.00 | 2023-12-15 | |
| abcr | AB576898-250mg |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane; . |
2361310-64-5 | 250mg |
€716.10 | 2024-08-02 | ||
| Enamine | EN300-7394133-0.05g |
4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane |
2361310-64-5 | 95.0% | 0.05g |
$249.0 | 2025-03-11 |
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
2361310-64-5 (4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane) 関連製品
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2361310-64-5)4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane

清らかである:99%
はかる:1g
価格 ($):400